molecular formula C9H7BrClNO B14115082 2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole

2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole

Cat. No.: B14115082
M. Wt: 260.51 g/mol
InChI Key: WXBBNMKUUJAMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and bromo substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-4-bromo-benzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and bromo substituents on the phenyl ring can be replaced by other nucleophiles.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation Reactions: Oxazolone derivatives.

    Reduction Reactions: Dihydro derivatives of the original compound.

Scientific Research Applications

2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing their normal function.

    Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluoro-phenyl)-4,5-dihydro-oxazole
  • 2-(3-Chloro-4-iodo-phenyl)-4,5-dihydro-oxazole
  • 2-(3-Chloro-4-methyl-phenyl)-4,5-dihydro-oxazole

Uniqueness

2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole is unique due to the presence of both chloro and bromo substituents on the phenyl ring. This combination can lead to distinct chemical reactivity and biological activity compared to other similar compounds with different substituents.

Properties

Molecular Formula

C9H7BrClNO

Molecular Weight

260.51 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C9H7BrClNO/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5H,3-4H2

InChI Key

WXBBNMKUUJAMBU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.